molecular formula C29H25Cl2N3O2S2 B2773076 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride CAS No. 1216456-19-7

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride

Cat. No. B2773076
CAS RN: 1216456-19-7
M. Wt: 582.56
InChI Key: MCXTUVFYPPBURV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride is a useful research compound. Its molecular formula is C29H25Cl2N3O2S2 and its molecular weight is 582.56. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Stability in Drug Development

The study by Stec et al. (2011) explored the structure-activity relationships of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors. They found that certain 6,5-heterocyclic analogs showed similar in vitro potency and in vivo efficacy to a previously studied compound, highlighting the importance of these compounds in improving metabolic stability in drug development (Stec et al., 2011).

Application in Acyl-CoA:Cholesterol O-Acyltransferase Inhibition

Shibuya et al. (2018) identified an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is key for the treatment of diseases involving ACAT-1 overexpression. This demonstrates the potential use of these compounds in addressing diseases related to cholesterol metabolism (Shibuya et al., 2018).

Photovoltaic Efficiency Modeling

Mary et al. (2020) conducted photochemical and thermochemical modeling of benzothiazolinone acetamide analogs. They found these compounds to be efficient for use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their potential application in renewable energy technologies (Mary et al., 2020).

Development of Antitumor Agents

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity. They found that certain derivatives exhibited considerable anticancer activity against various cancer cell lines, suggesting their potential in cancer therapy (Yurttaş et al., 2015).

Antimicrobial Applications

Fahim and Ismael (2019) studied the antimicrobial activity of novel sulphonamide derivatives. Their findings indicate that these compounds have potential as effective antimicrobial agents, which could be crucial in addressing antibiotic resistance (Fahim & Ismael, 2019).

Corrosion Inhibition Properties

Yıldırım and Çetin (2008) investigated the use of certain acetamide derivatives as corrosion inhibitors. Their research suggests the utility of these compounds in protecting metals from corrosion, which has significant industrial applications (Yıldırım & Çetin, 2008).

Kinase Inhibitory and Anticancer Activities

Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives and evaluated their Src kinase inhibitory and anticancer activities. This study highlights the role of these compounds in developing new cancer therapies (Fallah-Tafti et al., 2011).

Docking Studies in Drug Design

Talupur et al. (2021) conducted synthesis and docking studies of certain benzothiazolinone acetamide analogs. This research underscores the importance of computational methods in drug discovery, particularly for understanding molecular interactions (Talupur et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(4-chlorophenoxy)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24ClN3O2S2.ClH/c30-20-10-12-21(13-11-20)35-18-26(34)32-29-27(28-31-23-8-4-5-9-24(23)36-28)22-14-15-33(17-25(22)37-29)16-19-6-2-1-3-7-19;/h1-13H,14-18H2,(H,32,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXTUVFYPPBURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride

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